REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([C:11]([O:13]C)=[O:12])[CH2:8][CH2:7][C:5]=2[N:6]=1.[OH-].[Na+]>S(=O)(=O)(O)O>[NH2:1][C:2]1[S:3][C:4]2[CH2:10][CH:9]([C:11]([OH:13])=[O:12])[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in ice
|
Type
|
CUSTOM
|
Details
|
The title compound precipitates as a beige solid
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |